4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities, including antiviral and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable example is the two-vessel-operated process, which utilizes pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method has been optimized to produce the compound with an overall yield of 55% .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, thereby preventing viral replication . In anticancer applications, it acts as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:
Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold.
BMS-690514: An EGFR inhibitor in clinical trials.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific substituents and applications, highlighting the versatility and importance of this chemical scaffold.
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-5-10-8(13)7-3-2-6(4-9)12(7)11-5/h2-3H,1H3,(H,10,11,13) |
InChI Key |
UKEVCSXBZXYPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2C(=O)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.